4-Methyl-4-penten-2-ol

Prins Reaction Allylic Alcohol Synthesis Regioselectivity

4-Methyl-4-penten-2-ol (CAS 2004-67-3) is a C6 allylic alcohol featuring a terminal methylene group and a secondary hydroxyl moiety, with a molecular formula of C6H12O and a molecular weight of 100.16 g/mol. The compound exists as a racemic mixture with a stereocenter at the C2 position, enabling its use as a chiral building block when procured as a single enantiomer.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 2004-67-3
Cat. No. B1580817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-penten-2-ol
CAS2004-67-3
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(CC(=C)C)O
InChIInChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3
InChIKeyKPHPTSMXBAVNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-penten-2-ol (CAS 2004-67-3): Allylic Alcohol Intermediate with Distinct Isomeric and Reactivity Profile for Chemical Synthesis and Flavor Procurement


4-Methyl-4-penten-2-ol (CAS 2004-67-3) is a C6 allylic alcohol featuring a terminal methylene group and a secondary hydroxyl moiety, with a molecular formula of C6H12O and a molecular weight of 100.16 g/mol . The compound exists as a racemic mixture with a stereocenter at the C2 position, enabling its use as a chiral building block when procured as a single enantiomer . Unlike the structurally similar 4-penten-2-ol, the 4-methyl substitution alters both its physical properties—boiling point 131.7°C, density 0.832 g/cm³, vapor pressure 4.06 mmHg at 25°C —and its reactivity patterns in condensation and dehydration chemistries. It is commercially available at industrial scale with purities up to 99% and finds primary application as a synthetic intermediate in pharmaceutical, agrochemical, and flavor/fragrance manufacturing streams.

Why Generic Allylic Alcohol Substitution Fails for 4-Methyl-4-penten-2-ol in Regioselective and Stereochemical Applications


Substituting 4-methyl-4-penten-2-ol with generic allylic alcohols such as 4-penten-2-ol or 3-buten-2-ol introduces uncontrolled variability in reaction outcomes due to fundamental differences in alkene substitution patterns, steric environment, and electronic effects. The terminal methylene moiety in 4-methyl-4-penten-2-ol provides a distinct regiochemical handle absent in 4-penten-2-ol, directing electrophilic additions and condensation pathways toward specific products [1]. In gas-phase hydrogen transfer reduction of mesityl oxide, 4-methyl-4-penten-2-ol and its double-bond isomer 4-methyl-3-penten-2-ol are produced in a characteristic ratio that is highly dependent on catalyst composition—MgO yields up to 40% allyl alcohol products at 523 K, whereas MgAl0.33Ox limits total allyl alcohol yield to below 5% [2]. This catalyst-dependent product distribution demonstrates that the compound's formation and reactivity cannot be generalized across allylic alcohol classes; procurement decisions must account for the specific isomeric identity and the reaction system in which the compound will be deployed.

4-Methyl-4-penten-2-ol: Quantitative Differentiation Evidence from Head-to-Head Synthetic, Catalytic, and Stereochemical Studies


Regioisomeric Distribution in Prins Reaction: 4-Methyl-4-penten-2-ol vs. 4-Methyl-3-penten-2-ol Formation

In the solid acid-catalyzed Prins reaction between isobutylene and acetaldehyde, the two regioisomeric allylic alcohols—4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol—are produced in a molar ratio of 4:1 under the optimized conditions [1]. The overall combined yield of the two alcohols reaches 95.7% (383 g isolated product from 4 mol acetaldehyde) [1]. This distribution is a direct consequence of the regiochemical preferences inherent to the Prins mechanism when using the HSiW-V2O5-SiO2 solid acid catalyst at 120°C and 0.60 MPa isobutylene pressure [1]. The 4-methyl-4-penten-2-ol isomer constitutes approximately 20% of the allylic alcohol product stream, representing a specific and quantifiable synthetic outcome that distinguishes it from the major isomer.

Prins Reaction Allylic Alcohol Synthesis Regioselectivity

Catalyst-Dependent Allylic Alcohol Yield: MgO vs. MgAl0.33Ox in Gas-Phase MPV Reduction

In the gas-phase reduction of mesityl oxide using 2-propanol as hydrogen donor at 523 K, the total yield of allylic alcohol products (UOL, comprising both 4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol) is strongly catalyst-dependent [1]. On MgO catalyst, UOL yield reaches 40% at 523 K with a 2-propanol/mesityl oxide ratio of 5 and HLSV 14 cm³/(h g) [1]. In contrast, on MgAl0.33Ox catalyst under comparable conditions, UOL yield remains consistently below 5% [1]. The high UOL yield on MgO is attributed to weak acid-strong base Mg²⁺-O²⁻ surface pairs that efficiently promote the six-atom cyclic intermediate required for selective C=O bond reduction via the MPV mechanism [1]. The presence of surface Al³⁺ sites in MgAl0.33Ox decreases the density of active Mg²⁺-O²⁻ pairs and favors C=C bond adsorption, diverting selectivity toward methyl isobutyl ketone (MIBK) rather than allylic alcohols [1].

Heterogeneous Catalysis Meerwein-Ponndorf-Verley Reduction Allylic Alcohol Production

Stereochemical Outcome in Tetrahydropyranol Formation: cis-Selectivity with Acetaldehyde

When 4-methyl-4-penten-2-ol is reacted with acetaldehyde under acidic conditions, it yields a mixture of stereoisomeric trimethyl-4-tetrahydropyranols with a marked stereochemical preference [1]. The reaction produces r-2, cis-4-, cis-6- and r-2, trans-4, cis-6-trimethyl-4-tetrahydropyranol (2), along with the corresponding 4′-methylidene-2′-pentoxy derivatives (3) [1]. Notably, the trans-2,6-dimethyl isomer could not be detected, demonstrating that the stereochemical course is constrained and yields only cis-2,6-substituted products [1]. This outcome is consistent with a hemiacetal intermediate that restricts the conformational freedom of the incipient tetrahydropyran ring system [1].

Stereoselective Synthesis Tetrahydropyran Hemiacetal Intermediate

Dehydration Product Differentiation: 2-Methyl-1,3-pentadiene Formation via Sequential Water Elimination

4-Methyl-4-penten-2-ol serves as a specific intermediate in the two-step dehydration of 2-methyl-2,4-pentanediol to produce 2-methyl-1,3-pentadiene . In the first step, 2-methyl-2,4-pentanediol eliminates one molecule of water to yield 4-methyl-4-penten-2-ol . In the second step, 4-methyl-4-penten-2-ol eliminates a second water molecule to generate 2-methyl-1,3-pentadiene . This two-step process achieves a higher total yield of 2-methyl-1,3-pentadiene compared to the traditional single-step dehydration of 2-methyl-2,4-pentanediol . The mild reaction conditions, lower cost, and reduced waste generation further differentiate this approach .

Dehydration Diene Synthesis Fragrance Intermediate

Optimal Procurement and Deployment Scenarios for 4-Methyl-4-penten-2-ol Based on Quantified Differentiation Evidence


Synthesis of 2-Methyl-1,3-pentadiene for Rose-Fragrance Manufacturing

Procure 4-methyl-4-penten-2-ol as a strategic intermediate when implementing a two-step dehydration process to produce 2-methyl-1,3-pentadiene. Evidence demonstrates that this approach achieves higher total diene yield under milder conditions with reduced waste compared to traditional single-step dehydration of 2-methyl-2,4-pentanediol . The compound's terminal methylene group facilitates the second water elimination, making it the essential penultimate intermediate in this improved route.

Production of Stereodefined Tetrahydropyran Derivatives for Natural Product Synthesis

Utilize 4-methyl-4-penten-2-ol as a starting material when stereoselective access to cis-2,6-disubstituted tetrahydropyran rings is required. The compound's reaction with aldehydes under acidic conditions proceeds with complete stereoselectivity for cis-2,6-substitution, with no detectable trans isomer formation [1]. This predictable stereochemical outcome is valuable for synthesizing oxygen heterocycles found in polyketide natural products and flavor compounds.

Prins Reaction Feedstock Requiring Defined 4:1 Regioisomeric Ratio

Specify 4-methyl-4-penten-2-ol when the Prins reaction between isobutylene and acetaldehyde is the chosen synthetic route, and a defined 20% fraction of the total allylic alcohol product stream is acceptable or required. The solid acid-catalyzed process yields a 95.7% combined alcohol yield with a reproducible 4:1 molar ratio favoring 4-methyl-3-penten-2-ol over 4-methyl-4-penten-2-ol [2]. Understanding this distribution enables accurate yield calculations and cost projections for downstream applications requiring either pure isomer or the mixture.

MgO-Catalyzed Allylic Alcohol Production from α,β-Unsaturated Ketones

When producing 4-methyl-4-penten-2-ol via gas-phase hydrogen transfer reduction of mesityl oxide, select MgO as the catalyst of choice rather than MgAl mixed oxides. MgO delivers a total allylic alcohol yield of 40% at 523 K, whereas MgAl0.33Ox limits yield to below 5% [3]. This catalyst specification is critical for achieving commercially viable production volumes of this compound class from α,β-unsaturated ketone feedstocks.

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